molecular formula C11H11ClF3N3 B2706561 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride CAS No. 1197229-44-9

2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B2706561
CAS No.: 1197229-44-9
M. Wt: 277.68
InChI Key: YQDGVYGNWFNGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride is a chemical compound that features a pyrazole ring substituted with a methyl group and an aniline moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions: The methyl group can be introduced to the pyrazole ring via alkylation reactions using methyl halides.

    Formation of the aniline moiety: This involves the nitration of a benzene ring followed by reduction to form the aniline.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling of the pyrazole and aniline moieties: This step involves the formation of a C-N bond between the pyrazole and aniline rings, typically using coupling reagents like EDCI or DCC.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like sulfonyl chlorides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole or aniline derivatives.

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol
  • 1-(1-Methylpyrazol-4-yl)ethanone

Uniqueness

2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3.ClH/c1-7-5-16-17(6-7)10-3-2-8(4-9(10)15)11(12,13)14;/h2-6H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDGVYGNWFNGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.